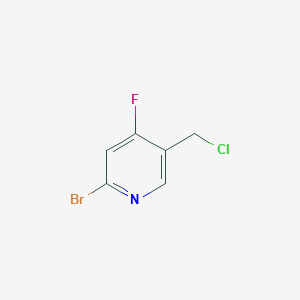

2-Bromo-5-(chloromethyl)-4-fluoropyridine

Description

The Pyridine (B92270) Scaffold in Contemporary Organic Synthesis and Chemical Research

The pyridine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural motifs in modern chemical sciences. rsc.org As an isostere of benzene, its unique electronic properties, including its basicity, water solubility, and capacity to form hydrogen bonds, make it a privileged scaffold in drug design and discovery. researchgate.net The pyridine nucleus is a core component in thousands of existing drug molecules and natural products, including alkaloids and vitamins. acs.org Its prevalence stems from the interplay between its intrinsic properties and the influence of its substituents. acs.org In medicinal chemistry, the incorporation of a pyridine ring can enhance the pharmacological profile of a molecule, improving solubility, bioavailability, and binding interactions with biological targets. fluorochem.co.uk Consequently, pyridine derivatives are integral to a vast array of therapeutic agents. acs.orgachemblock.com Beyond pharmaceuticals, the pyridine scaffold is crucial in the development of agrochemicals, functional materials, and as ligands for transition metal catalysts that enable a myriad of synthetic transformations. rsc.orgacs.org The continuous demand for novel molecules in these fields drives ongoing research into innovative methods for the synthesis and functionalization of substituted pyridines. rsc.orgresearchgate.net

Positional and Synergistic Reactivity of Halogen and Chloromethyl Functionalities in Heteroaromatic Systems

The chemical behavior of a pyridine ring is profoundly influenced by its substituents. The introduction of halogens and a chloromethyl group, as seen in 2-Bromo-5-(chloromethyl)-4-fluoropyridine, creates a highly versatile and reactive molecule. The intrinsic electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, generally disfavors electrophilic aromatic substitution while making the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. sci-hub.se

The specific functionalities of this compound impart distinct and synergistic reactivities:

The 2-Bromo Group: The bromine atom at the C2 position is an excellent handle for modern cross-coupling reactions. It readily participates in palladium-catalyzed transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comsigmaaldrich.com While it can also act as a leaving group in nucleophilic aromatic substitution (SNAr), its utility in cross-coupling is paramount for synthetic chemists. sci-hub.se

The 4-Fluoro Group: Fluorine at the C4 position strongly activates this site for SNAr. Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect, further depleting the electron density at the C4 carbon and making it highly electrophilic. sci-hub.se This makes the fluorine atom an excellent leaving group when attacked by a wide range of nucleophiles (e.g., amines, alcohols, thiols), a common strategy for introducing diversity. ossila.com

The 5-Chloromethyl Group: Unlike the halogens attached directly to the aromatic ring, the chloromethyl group (-CH₂Cl) functions as a reactive benzylic-type halide. The chlorine atom is readily displaced by nucleophiles via an SN2 mechanism. This functionality serves as a crucial one-carbon electrophilic linker, enabling the attachment of various moieties to the pyridine core through a methylene (B1212753) spacer.

The combination of these three groups on a single pyridine ring results in a powerful synergistic effect. The strong electron-withdrawing properties of the nitrogen atom, the C4-fluoro, and the C2-bromo groups make the pyridine nucleus exceptionally electron-poor, enhancing the reactivity of the C4 position towards SNAr. Crucially, the different mechanisms required to activate each site (metal catalysis for C-Br, SNAr for C-F, and SN2 for -CH₂Cl) provide the basis for orthogonal reactivity . This allows for the selective, stepwise functionalization of the molecule, where one position can be modified under a specific set of conditions while leaving the other two reactive centers intact. nih.gov

Rationale for Investigating this compound as a Versatile Synthetic Intermediate

The strategic value of this compound lies in its identity as a trifunctional, orthogonal building block. rsc.orgsemanticscholar.org In an era of chemical discovery that demands efficiency and molecular diversity, such intermediates are of profound importance. The ability to perform three distinct and selective chemical transformations on a single, compact scaffold provides a rapid and powerful pathway to complex, highly functionalized molecules.

The rationale for its investigation is multifaceted:

Convergent Synthesis: It allows for a convergent approach to target molecules, where complex fragments can be installed sequentially at the C2, C4, and C5 positions.

Rapid Library Generation: For drug discovery and agrochemical research, this intermediate enables the rapid generation of a library of analogues. By systematically varying the nucleophiles and coupling partners used at each of the three reactive sites, chemists can efficiently explore the structure-activity relationship (SAR) of a new chemical series.

Access to Novel Chemical Space: The unique substitution pattern provides access to pentasubstituted pyridine derivatives that may be difficult to synthesize through other methods. This opens up new areas of chemical space for exploration.

Scope and Objectives of Academic Research Pertaining to this compound

While specific research on this exact compound is not widely published, a logical academic investigation would encompass several key objectives. The primary goal would be to establish its utility as a versatile synthetic tool.

The scope of such research would likely include:

Development of a Scalable Synthesis: The first objective would be to establish an efficient, regioselective, and scalable synthetic route to this compound itself, likely from simpler, commercially available pyridine precursors. chemicalbook.com

Mapping Orthogonal Reactivity: A systematic study to define the optimal conditions for the selective functionalization of each reactive site. This would involve screening various catalysts, reaction conditions, and nucleophiles to achieve high selectivity for:

Palladium-catalyzed cross-coupling at the C2-bromo position.

Nucleophilic aromatic substitution at the C4-fluoro position.

Nucleophilic substitution at the C5-chloromethyl position.

Demonstration of Synthetic Utility: The application of the developed selective protocols to synthesize a diverse library of trisubstituted pyridines, showcasing the breadth of accessible structures.

Target-Oriented Synthesis: The use of this compound as a key intermediate in the total synthesis of a complex natural product or a targeted bioactive molecule, thereby demonstrating its practical value in a challenging synthetic context.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClFN | Calculated |

| Molecular Weight | 224.46 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=C(C(=C(N=C1Br)F)CCl) | Calculated |

Table 2: Orthogonal Reactivity Profile of this compound

| Reactive Site | Functional Group | Typical Reaction Class | Example Reagents | Bond Formed |

| Position 2 | Bromo | Palladium-Catalyzed Cross-Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base (Suzuki) | C-C |

| R-NH₂, Pd catalyst, Ligand, Base (Buchwald-Hartwig) | C-N | |||

| Terminal Alkyne, Pd/Cu catalyst (Sonogashira) | C-C (alkyne) | |||

| Position 4 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, Base | C-N |

| R-OH / R-SH, Base | C-O / C-S | |||

| Position 5 (side chain) | Chloromethyl | Nucleophilic Substitution (SN2) | NaN₃, KCN | C-N₃ / C-CN |

| R₂NH | C-N | |||

| R-ONa / R-SNa | C-O / C-S |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(chloromethyl)-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-6-1-5(9)4(2-8)3-10-6/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTONKIYRHGUSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259240 | |

| Record name | Pyridine, 2-bromo-5-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805584-00-2 | |

| Record name | Pyridine, 2-bromo-5-(chloromethyl)-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805584-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-5-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloromethyl 4 Fluoropyridine

Reactivity of the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the 2-position of the pyridine ring is the primary site for transition-metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic properties of the pyridine ring, which is rendered electron-deficient by the ring nitrogen and the fluorine atom. This inherent electronic nature makes the C2-bromine bond susceptible to oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) species, initiating the catalytic cycle for various coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-(chloromethyl)-4-fluoropyridine

The C-Br bond is a key handle for introducing molecular complexity. The following sections detail specific palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic organic chemistry.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. While this reaction is widely used for functionalizing 2-bromopyridines, specific documented examples detailing the Suzuki-Miyaura coupling of this compound with various boronic acids or esters are not extensively available in the surveyed scientific literature and patent databases. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. This reaction is instrumental in the synthesis of arylalkynes. However, specific research findings detailing the alkynylation of this compound via the Sonogashira reaction are not prominently featured in accessible scientific and patent literature.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. Despite its broad utility, detailed examples and research findings specifically documenting the Stille coupling of this compound are not readily found in the examined literature.

The Negishi coupling utilizes organozinc reagents, while the Kumada coupling employs Grignard (organomagnesium) reagents to form C-C bonds with organic halides. Both are highly effective cross-coupling methods. Nevertheless, specific applications and mechanistic studies of Negishi or Kumada couplings involving this compound as the substrate are not widely documented in the reviewed sources.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has been successfully applied to this compound.

In a documented example, this compound was reacted with 2-amino-5-fluoropyridine. The reaction was carried out using a palladium catalyst, specifically tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a specialized phosphine (B1218219) ligand, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). Sodium tert-butoxide was used as the base to facilitate the reaction, and toluene (B28343) served as the solvent. The reaction mixture was heated to 100°C for 16 hours, resulting in the formation of the desired C-N coupled product, N-(5-fluoropyridin-2-yl)-5-(chloromethyl)-4-fluoropyridin-2-amine, with a yield of 41%. This transformation demonstrates the feasibility of constructing complex di-heterocyclic amine structures from the this compound building block.

Table 1: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 2-Amino-5-fluoropyridine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | N-(5-fluoropyridin-2-yl)-5-(chloromethyl)-4-fluoropyridin-2-amine | 41 |

Palladium-Catalyzed Homo-coupling for Dipyridyl Formation

The reactivity of the C-Br bond in this context is crucial. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the ease of the oxidative addition step. The general mechanism for such a reaction is outlined below:

General Reaction Scheme for Palladium-Catalyzed Homo-coupling:

Where R = 5-(chloromethyl)-4-fluoropyridin-2-yl and L = ligand

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing aromatic rings that are activated by electron-withdrawing groups. wikipedia.org In this compound, the pyridine nitrogen and the fluorine atom act as electron-withdrawing groups, making the pyridine ring susceptible to nucleophilic attack. The bromine atom at the 2-position is a good leaving group, facilitating SNAr reactions.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized, with the electron-withdrawing substituents playing a critical role in its stabilization. The subsequent departure of the leaving group (bromide) restores the aromaticity of the ring. Pyridines are particularly reactive towards SNAr, especially when substituted at the ortho or para positions, as the nitrogen atom can effectively delocalize the negative charge. wikipedia.org

While specific examples for this compound are not extensively documented in the provided search results, the reactivity of similar compounds like 5-bromo-2-fluoropyridine (B45044) provides valuable insight. This compound readily reacts with amines to afford the corresponding amino-pyridines in excellent yields. rsc.org The general principle of SNAr suggests that various nucleophiles, such as amines, alkoxides, and thiolates, could displace the bromide at the 2-position of this compound.

Reactivity of the Chloromethyl Group in this compound

The chloromethyl group at the 5-position of the pyridine ring provides another site for chemical modification, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1/SN2) with Various Nucleophiles

The chloromethyl group is susceptible to nucleophilic attack, proceeding through either an SN1 or SN2 mechanism. The SN2 mechanism, which involves a backside attack by the nucleophile, is generally favored for primary alkyl halides like the chloromethyl group. masterorganicchemistry.com This reaction leads to the displacement of the chloride ion by the incoming nucleophile.

Reaction with Amines for Amine Derivatives

The reaction of this compound with primary or secondary amines would lead to the formation of the corresponding aminomethylpyridine derivatives. This is a standard SN2 reaction where the amine acts as the nucleophile. The reaction typically requires a base to neutralize the HCl generated.

General Reaction with Amines:

Where Py = 2-Bromo-4-fluoropyridin-5-yl and R = alkyl, aryl, or H

Reactions with Thiols and Alcohols

Thiols are excellent nucleophiles and react readily with alkyl halides to form thioethers. masterorganicchemistry.com The reaction of this compound with a thiol in the presence of a base would yield the corresponding pyridylmethyl thioether. Thiols are generally more acidic than alcohols, and their conjugate bases (thiolates) are potent nucleophiles. masterorganicchemistry.com

Alcohols, being weaker nucleophiles than thiols, can also react with the chloromethyl group, though potentially under more forcing conditions or with the use of a strong base to generate the more nucleophilic alkoxide. This would result in the formation of an ether linkage. Dehydrative thioetherification of alcohols with thiols catalyzed by various metals like zinc, zirconium, and palladium has also been reported as an effective method for forming thioethers. chemrevlett.com

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Product Type |

|---|---|

| Amines (R₂NH) | Aminomethylpyridine |

| Thiols (RSH) | Pyridylmethyl thioether |

Formation of Phosphonium (B103445) Salts and Ylides

The chloromethyl group can react with phosphines, such as triphenylphosphine (B44618), to form a phosphonium salt. This reaction is a classic example of an SN2 displacement. The resulting phosphonium salt is a stable crystalline solid.

Treatment of the phosphonium salt with a strong base deprotonates the carbon adjacent to the phosphorus atom, leading to the formation of a phosphorus ylide, also known as a Wittig reagent. This ylide is a key intermediate in the Wittig reaction, which is a widely used method for the synthesis of alkenes from aldehydes and ketones. The ylide can then be reacted with a suitable carbonyl compound to introduce a double bond at the 5-position of the pyridine ring.

Formation of Phosphonium Salt and Ylide:

Phosphonium Salt Formation:

Ylide Formation:

Where Py = 2-Bromo-4-fluoropyridin-5-yl

Elimination Reactions

The presence of the chloromethyl group at the 5-position of this compound introduces the possibility of elimination reactions. Typically, such reactions involve the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the leaving group (the chloromethyl group) and the leaving group itself, leading to the formation of a double bond. In this case, an E1 or E2 elimination pathway could theoretically lead to the formation of a vinylpyridine derivative.

The viability of an elimination reaction is highly dependent on the reaction conditions, particularly the strength of the base used and the solvent system. Strong, sterically hindered bases favor elimination over substitution. However, the electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing effects of the bromine and fluorine atoms, can influence the acidity of the benzylic-like protons on the chloromethyl group and the protons on the ring itself, potentially leading to complex reaction outcomes.

Oxidation and Reduction Pathways of the Chloromethyl Group

The chloromethyl group is susceptible to both oxidation and reduction, offering pathways to further functionalize the molecule.

Oxidation: The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation typically requires the use of specific oxidizing agents. For instance, mild oxidation could yield 2-bromo-4-fluoro-5-formylpyridine, while stronger conditions could lead to the formation of 2-bromo-4-fluoropyridine-5-carboxylic acid. These transformations are valuable in synthetic chemistry as they introduce new functional handles for further elaboration.

Reduction: Conversely, the chloromethyl group can be reduced to a methyl group, yielding 2-bromo-4-fluoro-5-methylpyridine. This is typically achieved using reducing agents such as catalytic hydrogenation or hydride donors. Reductive homocoupling of similar bromopyridine derivatives has also been observed, suggesting another potential reaction pathway under specific reductive conditions. researchgate.net

Reactivity of the Fluorine Moiety on the Pyridine Ring

Strategic Considerations for Fluorine-Mediated SNAr Reactions

Fluoropyridines are known to be highly reactive towards nucleophilic aromatic substitution, often under milder conditions than their chloro- or bromo- counterparts. acs.org The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and stabilizes the intermediate Meisenheimer complex, accelerating the reaction rate. acs.org It has been shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org This enhanced reactivity allows for SNAr reactions to be conducted in the presence of a wide array of functional groups. acs.org

For this compound, the fluorine at the C4 position is activated by the ring nitrogen and the C2-bromo substituent, making it a prime site for nucleophilic attack. A variety of nucleophiles, including alcohols, amines, and thiols, can be employed to displace the fluoride (B91410), providing a versatile method for introducing diverse substituents at this position.

| Nucleophile Type | Potential Product | Reaction Conditions |

| Alcohols (ROH) | 4-Alkoxy-2-bromo-5-(chloromethyl)pyridine | Base (e.g., KOtBu), Solvent (e.g., DMSO) rsc.org |

| Amines (RNH₂) | 4-Amino-2-bromo-5-(chloromethyl)pyridine | Base, Solvent, controlled temperature |

| Thiols (RSH) | 4-Thioether-2-bromo-5-(chloromethyl)pyridine | Base, Solvent |

This table represents potential reactions based on the known reactivity of fluoropyridines.

Impact of Fluorine on Pyridine Ring Electron Density and Reactivity

The substitution of a hydrogen atom with fluorine has a profound electronic impact on the pyridine ring. Fluorine's high electronegativity withdraws electron density through the sigma bond, making the ring more electron-deficient. nih.gov This inductive effect is a key factor in activating the ring for nucleophilic attack.

Chemoselectivity and Regioselectivity Challenges in Reactions of this compound

The presence of three distinct reactive sites—the C2-bromine, the C4-fluorine, and the 5-chloromethyl group—presents significant challenges in achieving chemoselectivity and regioselectivity. The outcome of a reaction is highly dependent on the reaction type and conditions.

Differential Reactivity of Halogens (Bromine vs. Fluorine)

The bromine and fluorine atoms on the pyridine ring exhibit distinct reactivities, which can be exploited for selective functionalization.

In Nucleophilic Aromatic Substitution (SNAr): As previously discussed, the C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions. acs.org The high electronegativity of fluorine makes it a better leaving group in this context. Therefore, under typical SNAr conditions, nucleophilic substitution is expected to occur preferentially at the C4 position, replacing the fluorine atom.

In Metal-Catalyzed Cross-Coupling Reactions: In contrast, for reactions like Suzuki or Stille coupling, the C-Br bond is significantly more reactive than the C-F bond. The lower bond dissociation energy of the C-Br bond facilitates the oxidative addition of the palladium catalyst, which is the rate-determining step in many cross-coupling cycles. For instance, 2-bromo-5-fluoropyridine (B41290) readily undergoes Suzuki coupling at the bromine position. sigmaaldrich.comchemicalbook.com Thus, subjecting this compound to cross-coupling conditions would likely result in the formation of a C-C bond at the C2 position.

| Reaction Type | More Reactive Site | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C4-Fluorine | Higher electronegativity of F activates the carbon for nucleophilic attack and stabilizes the intermediate. acs.org |

| Palladium-Catalyzed Cross-Coupling | C2-Bromine | Lower C-Br bond dissociation energy facilitates oxidative addition of the catalyst. sigmaaldrich.comchemicalbook.com |

This table illustrates the general principles of differential halogen reactivity in the context of the title compound.

Selective Functionalization of the Chloromethyl Group in the Presence of Halogens3.5. Mechanistic Investigations of Key Transformations Involving this compound

While the individual components of the molecule (a bromo-fluoropyridine core and a chloromethyl group) are well-understood in other chemical contexts, the interplay of these groups on this specific scaffold has not been documented in the accessible scientific literature. Consequently, a detailed, evidence-based article on its specific reactivity and mechanisms cannot be generated at this time. This highlights a potential area for future research within synthetic and mechanistic chemistry.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Bromo 5 Chloromethyl 4 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 2-Bromo-5-(chloromethyl)-4-fluoropyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment.

Proton NMR (¹H NMR) for Assignment of Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two different types of protons in the molecule: the aromatic proton on the pyridine (B92270) ring and the protons of the chloromethyl group.

Aromatic Proton (H-3 or H-6): The pyridine ring contains a single proton. Its chemical shift will be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, the fluorine atom, and the chloromethyl group. This proton is expected to appear as a singlet or a doublet if coupling to the fluorine atom is observed. For comparison, in 2-bromo-5-chloropyridine (B189627), the corresponding proton signals appear in the aromatic region. chemicalbook.comchemicalbook.com

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are expected to give rise to a single signal. This signal will likely be a singlet, though coupling to the fluorine on the ring (a four-bond coupling, ⁴JHF) might be observed, which would result in a doublet. The chemical shift of these protons will be in the region typical for protons attached to a carbon adjacent to both an aromatic ring and a chlorine atom.

A hypothetical ¹H NMR data table is presented below based on known chemical shift ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H | 7.5 - 8.5 | s or d | - |

| -CH₂Cl | 4.5 - 5.0 | s or d | - |

Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected, one for each carbon atom in the molecule. The chemical shifts of these carbons are influenced by the attached atoms and their position within the pyridine ring.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts due to the different substituents (Br, F, CH₂Cl) and the nitrogen atom. The carbon atom bonded to fluorine will show a large one-bond coupling (¹JCF), resulting in a doublet. The carbons adjacent to the fluorine will show smaller two-bond couplings (²JCF). Similarly, the carbon bonded to bromine will be influenced by the halogen's electronegativity and heavy atom effect.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will appear at a characteristic chemical shift, influenced by the adjacent chlorine atom and the aromatic ring.

A predicted ¹³C NMR data table is provided below, with estimated chemical shifts based on data from analogous compounds like 2-bromo-5-chloropyridine chemicalbook.com and general substituent effects. organicchemistrydata.orgchemicalbook.comspectrabase.comchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 (C-Br) | 140 - 150 | d | ~5-10 (²JCF) |

| C-3 | 120 - 130 | d | ~20-30 (²JCF) |

| C-4 (C-F) | 155 - 165 | d | ~230-260 (¹JCF) |

| C-5 (C-CH₂Cl) | 135 - 145 | s or d | - |

| C-6 | 150 - 160 | d | ~3-5 (³JCF) |

| -CH₂Cl | 40 - 50 | s | - |

Fluorine NMR (¹⁹F NMR) for Characterization of Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. chemicalbook.comachemblock.com Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this fluorine atom is highly sensitive to its electronic environment within the pyridine ring. The signal may appear as a doublet due to coupling with the adjacent aromatic proton (³JFH). The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine in the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For an unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the case of this compound derivatives with more protons, COSY would reveal which protons are coupled to each other, helping to establish the connectivity of the proton-bearing fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link the proton signal of the chloromethyl group to its corresponding carbon signal and the aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the chloromethyl protons to the C-5 and C-4 carbons of the pyridine ring, confirming the position of the chloromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. This is crucial for determining the stereochemistry and conformation of molecules.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms with a high degree of confidence. For this compound (C₆H₄BrClFN), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing detailed information about the connectivity of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). For this compound, MS/MS analysis allows for the confirmation of its molecular structure by observing characteristic losses of its substituents.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to fragmentation. The fragmentation of protonated pyridines is a well-studied process, often initiated by cleavage of the weakest bonds. gre.ac.uk For this compound, the fragmentation pathways are dictated by the relative lability of the C-Br, C-Cl, and C-C bonds. The initial fragmentation would likely involve the cleavage of the bond adjacent to the pyridine ring, specifically the loss of the chloromethyl group (CH₂Cl). Further fragmentation could involve the sequential loss of the halogen atoms (bromine and fluorine) or cleavage of the pyridine ring itself. researchgate.netlibretexts.org The analysis of these fragment ions provides a definitive fingerprint of the molecule's structure.

The study of fragmentation pathways can be complex, as rearrangements may occur. gre.ac.uk However, by comparing the observed product ions with theoretical fragmentation patterns, a confident structural assignment can be made. The primary fragmentation pathways for this compound are predictable based on the principles of mass spectrometry for halogenated and aromatic compounds. nih.gov

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 227.9 / 229.9 / 231.9 | 178.9 / 180.9 | 49 (CH₂Cl) | Loss of the chloromethyl group |

| 227.9 / 229.9 / 231.9 | 192.9 / 194.9 | 35 (Cl) | Loss of a chlorine radical (less common) |

| 227.9 / 229.9 / 231.9 | 148.0 | 79.9 (Br) | Loss of a bromine radical |

| 178.9 / 180.9 | 99.0 | 79.9 (Br) | Loss of a bromine radical from the [M-CH₂Cl+H]⁺ fragment |

Note: m/z values are monoisotopic and reflect the major isotopes of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl), leading to characteristic isotopic patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum provides information on the vibrational modes of bonds, with each functional group absorbing infrared radiation at a characteristic frequency. For this compound, IR spectroscopy can confirm the presence of the pyridine ring and its various substituents.

The aromatic C-H stretching vibrations typically appear in the region of 3150-3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations characteristic of the pyridine ring are expected in the 1650–1400 cm⁻¹ region. pw.edu.plresearchgate.net The presence and position of substituents significantly influence these ring vibrations. The C-F bond gives rise to a strong absorption in the 1250-1000 cm⁻¹ range. The C-Cl stretch of the chloromethyl group is expected around 800-600 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, typically between 600-500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretching | 1610 - 1550 | Medium-Strong |

| Pyridine Ring | Ring Vibrations | 1480 - 1420 | Medium-Strong |

| C-H (CH₂) | Asymmetric/Symmetric Stretching | 2960 - 2850 | Medium |

| C-F | Stretching | 1250 - 1150 | Strong |

| C-Cl | Stretching | 750 - 650 | Strong |

| C-Br | Stretching | 600 - 500 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and stereochemistry. researchgate.net For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure.

The analysis would reveal the planarity of the pyridine ring and the orientation of the substituents. The presence of multiple halogen atoms (F, Cl, Br) and the nitrogen atom in the pyridine ring makes this molecule a candidate for interesting intermolecular interactions in the crystal lattice. Halogen bonding (C-Br···N, C-Cl···N, or C-F···N) and π-π stacking interactions between pyridine rings are plausible and would be fully characterized by this method. These non-covalent interactions are crucial in understanding the material's physical properties, such as its melting point and solubility.

Table 3: Predicted Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Bond | Predicted Length (Å) | Predicted Angle (°) |

| Bond Length | C-Br | ~1.89 | - |

| Bond Length | C-F | ~1.35 | - |

| Bond Length | C-Cl | ~1.78 | - |

| Bond Length | C-C (ring) | ~1.39 | - |

| Bond Length | C-N (ring) | ~1.34 | - |

| Bond Angle | C-C-C (ring) | ~120 | - |

| Bond Angle | C-N-C (ring) | ~117 | - |

Values are based on typical bond lengths and angles for similar halogenated pyridine structures.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment. Both gas and liquid chromatography are well-suited for the analysis of pyridine derivatives. cdc.gov

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. cdc.gov In GC, the compound is vaporized and travels through a capillary column, separating from other components based on boiling point and interactions with the column's stationary phase. A flame ionization detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for the identification of each eluting peak based on its mass spectrum. nih.gov

This method is highly effective for determining the purity of a sample and identifying related impurities, such as isomers or compounds from preceding synthetic steps. The choice of a mid-polarity capillary column is often suitable for halogenated aromatic compounds. researchgate.net

Table 4: Typical GC-MS Parameters for Analysis

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 100 °C, ramp at 10-20 °C/min to 280 °C |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method. researchgate.nethelixchrom.com

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). helixchrom.com An acidic modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure the pyridine nitrogen is protonated, leading to better peak shape and reproducibility. helixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric. Coupling HPLC to a mass spectrometer (LC-MS) provides an additional layer of identification and confirmation. sielc.com

Table 5: Illustrative HPLC Method for Purity Analysis

| Parameter | Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 270 nm |

Conclusion and Future Perspectives in the Research of 2 Bromo 5 Chloromethyl 4 Fluoropyridine

Summary of Key Research Findings and Methodological Advancements

Direct and extensive research focused exclusively on 2-Bromo-5-(chloromethyl)-4-fluoropyridine is not widely available in peer-reviewed literature. However, its value can be inferred from its nature as a functionalized building block and the rich chemistry of its constituent parts and related isomers. The commercial availability of a close isomer, 2-Bromo-4-(chloromethyl)-5-fluoropyridine, underscores the utility of such compounds in synthetic programs. fluorochem.co.ukbldpharm.com

The key research findings relevant to this compound are primarily advancements in the selective functionalization of the pyridine (B92270) ring. Studies on various bromofluoropyridines have established robust protocols for site-selective reactions.

Cross-Coupling at the C-Br Bond: The bromine atom at the 2-position of the pyridine ring is a well-established handle for palladium-catalyzed cross-coupling reactions. Research on analogous compounds like 2-Bromo-5-fluoropyridine (B41290) demonstrates its effective use in Suzuki coupling with various boronic acids to form C-C bonds. sigmaaldrich.comchemicalbook.com This reactivity is crucial and suggests that the C2-bromo group in the target compound is the most probable site for initial diversification.

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a classic electrophilic site, primed for nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functionalities, including amines, alcohols, thiols, and cyanides, thereby providing a vector for property modulation or further chemical elaboration.

Reactivity of the C-F Bond: The fluorine atom at the 4-position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). Studies on related fluoropyridines show that this position can react with strong nucleophiles, although typically under more forcing conditions than required for substitution at the chloromethyl group or cross-coupling at the bromo-substituted carbon. rsc.org The reactivity is sensitive to the electronic effects of other substituents on the ring. rsc.org

Methodologically, the synthesis of such polyhalogenated pyridines often involves multi-step sequences, frequently starting from a corresponding aminopyridine via a Sandmeyer-type diazotization reaction to install the bromo or chloro substituents. chemicalbook.comguidechem.comchemicalbook.com

Identification of Unexplored Reactivity and Synthetic Opportunities for this compound

The true synthetic potential of this compound lies in the selective and sequential manipulation of its three distinct reactive sites. This trifunctional nature presents numerous unexplored opportunities for the streamlined synthesis of highly decorated pyridine derivatives.

Key unexplored areas include:

Orthogonal Sequential Functionalization: A systematic investigation into the orthogonal reactivity of the three functional groups is a major opportunity. A likely selective pathway would involve:

Palladium-catalyzed cross-coupling at the C2-Br position.

Nucleophilic substitution at the C5-chloromethyl position.

Nucleophilic aromatic substitution at the C4-F position. The development of one-pot or sequential addition protocols that exploit this predicted reactivity hierarchy would be a significant methodological advancement.

Intramolecular Cyclization Strategies: The proximate and reactive C5-chloromethyl and C4-fluoro groups could be leveraged for novel intramolecular cyclization reactions. By tethering a dinucleophile to the chloromethyl group, subsequent intramolecular SNAr at the C4-position could provide rapid access to fused heterocyclic systems, such as pyrido-oxazines or pyrido-diazepines, which are privileged scaffolds in drug discovery.

Metal-Halogen Exchange Reactions: While the C-Br bond is the most likely site for oxidative addition in palladium catalysis, its reactivity in metal-halogen exchange reactions (e.g., with n-BuLi or i-PrMgCl) at low temperatures could be explored. This would generate a nucleophilic pyridine species at the C2-position, enabling reaction with a different set of electrophiles and complementing the existing cross-coupling toolbox. nih.gov

Potential for Integration with Automated Synthesis and Flow Chemistry Techniques

The well-defined and differential reactivity of its functional groups makes this compound an ideal candidate for integration into modern high-throughput synthesis platforms.

Automated Iterative Synthesis: Automated synthesizers that perform iterative cross-coupling reactions to build up complex small molecules could utilize this building block effectively. chemrxiv.org The compound could serve as a versatile "linchpin" scaffold, where the C2-Br position is used for a standard coupling protocol, and the chloromethyl group is reserved for a post-synthesis diversification step, allowing for the rapid generation of compound libraries.

Flow Chemistry: The precise control over reaction parameters (temperature, pressure, residence time) offered by flow chemistry is perfectly suited to manage the chemoselectivity of polyfunctionalized reagents. A flow-based system could be designed to perform sequential reactions on the molecule. For example, an initial heated flow reactor could facilitate a Suzuki coupling at the C2-position, followed by an in-line addition of a nucleophile and passage through a second reactor to functionalize the chloromethyl group, all within a single, continuous process. This would enhance safety, reproducibility, and scalability.

Broader Implications for Heterocyclic Chemistry and the Design of Advanced Functional Molecules

The strategic use of building blocks like this compound has broader implications for the field of heterocyclic chemistry and molecular design.

Accelerating Drug Discovery: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com Polyfunctionalized building blocks that contain fluorine, like the title compound, provide medicinal chemists with powerful tools to rapidly access novel chemical space and optimize lead compounds. The ability to introduce three distinct points of diversity from a single, compact scaffold streamlines the structure-activity relationship (SAR) process.

Development of Functional Materials: The pyridine scaffold is a cornerstone in the design of functional organic materials, including organic light-emitting diodes (OLEDs) and chemical sensors. The electronic properties of the pyridine ring can be precisely tuned through substitution. This building block allows for the attachment of different chromophores, charge-transporting moieties, or sensor-active groups at specific, well-defined positions, enabling the rational design of materials with tailored optoelectronic properties.

Q & A

Q. What synthetic methodologies are commonly employed for 2-Bromo-5-(chloromethyl)-4-fluoropyridine?

- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of the pyridine ring. For example:

Bromination : Use N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., AIBN in CCl₄) to introduce bromine at the 2-position .

Chloromethylation : React with chloromethylating agents (e.g., ClCH₂OCH₃) under controlled conditions to avoid over-substitution.

Fluorination : Introduce fluorine via nucleophilic aromatic substitution (e.g., KF in DMF) or direct fluorination .

Key considerations: Monitor regioselectivity using GC-MS or HPLC to confirm intermediate purity.

Q. How can I characterize the crystallographic structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use the WinGX suite for data collection and refinement .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain .

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for halogenated pyridines to confirm bond lengths (e.g., C-Br ≈ 1.89 Å, C-Cl ≈ 1.74 Å) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent degradation of the chloromethyl group .

- Waste disposal : Segregate halogenated waste and use certified biohazard contractors for incineration .

- PPE : Wear nitrile gloves, chemical goggles, and fume hoods to avoid exposure to corrosive vapors .

Advanced Research Questions

Q. How do competing substituents (Br, Cl, F) influence reaction pathways in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing fluorine at C4 deactivates the pyridine ring, directing Suzuki-Miyaura couplings to the C5 chloromethyl group.

- Steric effects : Bromine at C2 may hinder access to C3/C6 positions. Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity .

- Experimental validation : Compare yields in Stille couplings (Pd(PPh₃)₄) vs. Ullmann reactions (CuI/1,10-phenanthroline) to assess halogen compatibility .

Q. How can discrepancies in NMR data for this compound be resolved?

- Methodological Answer :

- Dynamic NMR : Probe rotational barriers of the chloromethyl group using variable-temperature ¹³C NMR (e.g., –40°C to 25°C) .

- 2D experiments : Perform HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing C5-CH₂Cl from aromatic protons).

- Reference compounds : Compare with spectra of analogs like 2-Bromo-4-(chloromethyl)pyridine hydrochloride (CAS: 117934-37-9) to identify substituent-specific shifts .

Q. What strategies mitigate degradation of the chloromethyl group under basic conditions?

- Methodological Answer :

- Stabilization : Add radical scavengers (e.g., BHT) or use aprotic solvents (e.g., THF) to prevent hydrolysis .

- Kinetic studies : Monitor degradation via LC-MS at pH 7–12 to identify optimal storage buffers.

- Alternative protecting groups : Replace –CH₂Cl with –CH₂OTs for improved stability in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.